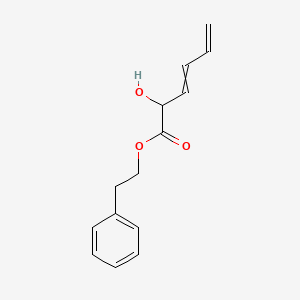
2-Phenylethyl 2-hydroxyhexa-3,5-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl 2-hydroxyhexa-3,5-dienoate is an organic compound with the molecular formula C14H16O3 It is an ester formed from the reaction between 2-phenylethanol and 2-hydroxyhexa-3,5-dienoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 2-hydroxyhexa-3,5-dienoate typically involves the esterification reaction between 2-phenylethanol and 2-hydroxyhexa-3,5-dienoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as column chromatography or high-performance liquid chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 2-hydroxyhexa-3,5-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The double bonds in the hexa-3,5-dienoate moiety can be reduced to form saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon or nickel are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-phenylethyl 2-oxohexa-3,5-dienoate.
Reduction: Formation of 2-phenylethyl hexanoate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 2-hydroxyhexa-3,5-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Interacting with cellular components: Binding to cellular membranes or proteins, altering their function and activity.
Comparison with Similar Compounds
2-Phenylethyl 2-hydroxyhexa-3,5-dienoate can be compared with other similar compounds, such as:
2-Phenylethyl acetate: Another ester with a similar structure but different functional groups, leading to distinct chemical and biological properties.
2-Phenylethanol: The alcohol precursor used in the synthesis of this compound, known for its use in fragrances and flavorings.
2-Hydroxyhexa-3,5-dienoic acid: The acid precursor used in the synthesis, which can also undergo various chemical reactions to form different derivatives.
Properties
CAS No. |
917890-38-1 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-phenylethyl 2-hydroxyhexa-3,5-dienoate |
InChI |
InChI=1S/C14H16O3/c1-2-3-9-13(15)14(16)17-11-10-12-7-5-4-6-8-12/h2-9,13,15H,1,10-11H2 |
InChI Key |
TWDWNRGKTMTLHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC(C(=O)OCCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















